1,3-Diisopropyl-1H-imidazol-3-ium iodide
Description
Evolution and Significance of Imidazolium (B1220033) Salts in Contemporary Chemistry
Imidazolium salts are a class of organic compounds featuring a positively charged imidazole (B134444) ring. researchgate.net Their journey in chemistry has been transformative. Initially explored for their properties as ionic liquids—salts with low melting points—they offered greener alternatives to volatile organic solvents due to their negligible vapor pressure. frontiersin.org The true paradigm shift, however, came with the recognition that the proton at the C2 position of the imidazolium ring could be abstracted to yield a stable N-heterocyclic carbene. frontiersin.org
This discovery unlocked a new chapter in ligand design. The systematic variation of substituents on the nitrogen atoms of the imidazole ring allows for the fine-tuning of the steric and electronic properties of the resulting NHC. nih.govwhiterose.ac.uk This "tunability" is a cornerstone of their utility, enabling chemists to design ligands tailored for specific catalytic applications. nih.govwhiterose.ac.uk Consequently, imidazolium salts are no longer just solvents but are primarily regarded as crucial precursors to one of the most versatile ligand classes in modern chemistry. nih.govcalstate.edu
The Role of 1,3-Diisopropyl-1H-imidazol-3-ium Iodide as a Prototypical N-Heterocyclic Carbene Precursor
Within the extensive family of imidazolium salts, this compound stands out as a fundamental and widely studied example. Its importance stems from the specific nature of its N-substituents: the isopropyl groups. These alkyl groups provide a moderate level of steric bulk, which is often sufficient to stabilize the resulting NHC and its metal complexes without being overly cumbersome, a feature that can sometimes hinder catalytic activity. smolecule.com
The deprotonation of this compound yields 1,3-diisopropyl-1H-imidazol-2-ylidene, an NHC that has proven to be a highly effective ligand in a multitude of catalytic reactions. The iodide counter-ion in the salt is a common feature in early and ongoing research due to its straightforward synthesis, typically involving the alkylation of an N-substituted imidazole with isopropyl iodide.
The utility of this specific precursor is underscored by its frequent appearance in foundational studies of NHC-metal complex synthesis and catalysis. It serves as a benchmark for comparing the effects of different N-substituents on the performance of NHC ligands.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 398460-83-8 | smolecule.com |
| Molecular Formula | C₉H₁₇IN₂ | smolecule.com |
| Molecular Weight | 280.15 g/mol | smolecule.com |
| Appearance | White to off-white solid | smolecule.com |
| Solubility | Soluble in polar solvents like water and methanol | smolecule.com |
Academic Research Trajectories for this compound and Related Imidazolium Systems
The academic research surrounding this compound and its derivatives has been rich and varied, primarily focusing on its application in catalysis. The NHC derived from this salt, 1,3-diisopropyl-1H-imidazol-2-ylidene, has been extensively used to form stable and catalytically active complexes with a wide range of transition metals, most notably palladium, ruthenium, and cobalt. nih.govsigmaaldrich.com
A major area of investigation has been in the field of cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium complexes bearing the 1,3-diisopropyl-1H-imidazol-2-ylidene ligand have shown remarkable efficacy as catalysts in reactions such as the Suzuki-Miyaura and Sonogashira couplings. rsc.orgorganic-chemistry.org These catalysts often exhibit high turnover numbers and can facilitate the coupling of challenging substrates, such as sterically hindered aryl chlorides. whiterose.ac.uk
Beyond palladium, research has explored the coordination of this NHC to other metals. For instance, cobalt complexes have been synthesized and their structural and dynamic properties investigated through spectroscopic and computational methods. nih.govnih.gov These studies provide fundamental insights into the nature of the metal-carbene bond and how it influences catalytic activity. nih.govnih.gov
Furthermore, research has extended to modifying the imidazolium core itself, creating a library of related systems with varying steric and electronic profiles. This comparative approach allows for a deeper understanding of structure-activity relationships, guiding the rational design of more efficient and selective catalysts for specific applications. researchgate.net The development of bidentate NHC ligands from linked bis(imidazolium) salts represents another significant research trajectory, aiming to create more robust and specialized catalytic systems. calstate.edu
Selected Catalytic Applications of Metal Complexes Derived from 1,3-Diisopropyl-1H-imidazol-2-ylidene
| Reaction Type | Metal | Catalyst Precursor/Complex | Substrate Scope | Typical Yields | Reference |
| Suzuki-Miyaura Coupling | Palladium | [Pd(NHC)(OAc)₂] type | Aryl chlorides, bromides, and triflates with arylboronic acids | Moderate to excellent | rsc.org |
| Sonogashira Coupling | Palladium | PdCl₂(NHC)(PPh₃) | Aryl halides with terminal alkynes | Good to excellent | organic-chemistry.org |
| Amidation | Ruthenium | Ru-NHC complexes | Primary alcohols and amines | Not specified | sigmaaldrich.com |
| Thiolato Complex Formation | Cobalt | (η⁵-C₅H₅)Co(NHC)(PPh₃) | Reaction with PhSSPh | 69% (for precursor) | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-di(propan-2-yl)imidazol-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-8(2)10-5-6-11(7-10)9(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNDUVBEMOJSIT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C[N+](=C1)C(C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398460-83-8 | |
| Record name | 1,3-Diisopropylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide
Conventional Synthetic Routes: Alkylation of Imidazole (B134444) Derivatives
The most fundamental and widely employed method for synthesizing 1,3-Diisopropyl-1H-imidazol-3-ium iodide is the direct quaternization of an N-substituted imidazole. This process typically involves the reaction of 1-isopropylimidazole (B1312584) with an isopropylating agent, most commonly 2-iodopropane (B156323).
The efficiency of the alkylation reaction is highly dependent on the careful optimization of reaction parameters. The synthesis generally involves heating the reactants, often under reflux, for a duration that can range from several hours to days to ensure complete conversion. smolecule.comrsc.org
Key parameters for optimization include:
Temperature: Reflux conditions are commonly used to accelerate the rate of quaternization. smolecule.com For instance, reacting 1-isopropylimidazole with 2-iodopropane in a suitable solvent is often carried out at elevated temperatures to drive the reaction to completion.
Reaction Time: The duration of the reaction is critical for maximizing yield. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy helps in determining the optimal time to terminate the reaction, preventing the formation of by-products. Reaction times can extend for several hours or even days depending on the reactivity of the substrates and the chosen temperature. rsc.orgimp.kiev.ua
Reagent Stoichiometry: The molar ratio of the imidazole substrate to the alkylating agent is a crucial factor. A slight excess of the alkylating agent, 2-iodopropane, is often used to ensure the complete conversion of the starting 1-isopropylimidazole. However, a large excess can complicate the purification process, requiring additional steps to remove unreacted reagents.
The general reaction can be depicted as the N-alkylation of 1-isopropylimidazole with 2-iodopropane. The lone pair of electrons on the unsubstituted nitrogen atom of the imidazole ring attacks the electrophilic carbon atom of 2-iodopropane, leading to the formation of the desired quaternary ammonium (B1175870) salt. smolecule.com
The choice of solvent plays a pivotal role in the synthesis of imidazolium (B1220033) salts, influencing reaction rates, yields, and the purity of the final product. mdpi.com The polarity and boiling point of the solvent are critical considerations.
Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) and dimethylformamide (DMF) are frequently used for these alkylation reactions. smolecule.com Their ability to dissolve both the imidazole starting material and the resulting ionic liquid facilitates a homogeneous reaction environment, which can lead to higher reaction rates and yields. More polar solvents can better stabilize the charged transition state of the SN2 reaction, thus increasing the reaction rate. mdpi.com
Less Polar Solvents: Solvents like toluene (B28343) or even solvent-free conditions can also be employed. In less polar solvents, the product often precipitates out of the reaction mixture as it is formed, which can simplify the purification process by simple filtration. However, reaction rates might be slower compared to those in more polar solvents.
Purification: After the reaction is complete, the crude product is typically purified to remove unreacted starting materials and solvent residues. This often involves washing the product with a non-polar solvent like diethyl ether or ethyl acetate (B1210297), in which the ionic liquid is insoluble, followed by drying under vacuum. chemicalbook.com
The table below summarizes the influence of different solvent properties on the synthesis.
| Solvent Property | Influence on Synthesis | Examples |
| Polarity | Higher polarity generally increases reaction rate by stabilizing the charged transition state. mdpi.com | Acetonitrile, Dimethylformamide (DMF) smolecule.com |
| Boiling Point | A higher boiling point allows the reaction to be conducted at elevated temperatures, increasing the rate. | Toluene, DMF smolecule.com |
| Solubility | The product's insolubility in the reaction solvent can simplify purification by precipitation. | Toluene, Diethyl ether (for washing) chemicalbook.com |
Advanced and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for ionic liquid synthesis. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating for the preparation of imidazolium salts. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times and often an improvement in product yields. monash.edu
The primary advantages of microwave irradiation include:
Rapid Heating: Microwaves couple directly with the polar molecules in the reaction mixture, resulting in rapid and uniform heating that dramatically shortens reaction times from hours or days to mere minutes. rsc.orgmonash.edu
Increased Yields: The high efficiency of microwave heating can lead to higher product yields and improved purity by minimizing the formation of side products that can occur during prolonged heating in conventional methods. niscpr.res.ingncl.cn
Solvent-Free Conditions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and avoiding the use of volatile organic compounds (VOCs). niscpr.res.innih.gov
A comparative study highlights the efficiency of this method.
| Synthesis Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Several hours to days rsc.orgimp.kiev.ua | Simple setup, well-established procedures. |
| Microwave Irradiation | 1-30 minutes rsc.orgmonash.edu | Drastically reduced reaction time, higher yields, potential for solvent-free reactions. niscpr.res.in |
While direct alkylation with 2-iodopropane yields the iodide salt, the counterion can be easily modified through ion exchange (anion metathesis) strategies. This allows for the synthesis of a wide array of 1,3-diisopropylimidazolium salts with different anions, tailoring the physical and chemical properties of the ionic liquid for specific applications. researchgate.net
The process typically involves two main approaches:
Metathesis with a Metal Salt: The starting this compound is dissolved in a suitable solvent (e.g., water or methanol) and treated with a salt containing the desired new anion, such as silver tetrafluoroborate (B81430). rsc.org If the resulting metal halide (e.g., silver iodide) is insoluble, it precipitates from the solution and can be removed by filtration, leaving the new ionic liquid in the solution. rsc.org
Anion Exchange Resins: A solution of the imidazolium iodide is passed through an anion exchange column that has been pre-loaded with the desired anion. rsc.org This method is often clean and efficient, providing the new ionic liquid in high purity after the removal of the solvent. rsc.org This technique avoids the use of metal salts and simplifies the purification process. rsc.org For example, a chloride-containing resin can be used to swap the iodide for a chloride anion. nih.gov
The ability to switch the anion is crucial as the counterion significantly influences properties like melting point, viscosity, solubility, and electrochemical stability. researchgate.netfairfield.edu
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure an efficient, safe, and cost-effective process. mdpi.com
Key considerations for scale-up include:
Reaction Conditions and Equipment: While refluxing in large glass-lined reactors is feasible, the energy costs associated with prolonged heating can be substantial. mdpi.com The corrosive nature of reactants or by-products like hydrogen iodide may also necessitate the use of specialized, corrosion-resistant reactors.
Process Safety and Heat Management: Alkylation reactions are often exothermic. On a large scale, efficient heat management is critical to prevent thermal runaways. This requires reactors with effective cooling systems and careful control over the rate of reagent addition.
Purification: Purification methods that are simple in the lab, such as washing with large volumes of solvent and drying under high vacuum, may become impractical and costly at an industrial scale. mdpi.com Alternative purification techniques like crystallization, extraction, or the use of supported liquid-phase catalysis (where the ionic liquid is synthesized on a solid support) might be more viable. mdpi.com The development of biphasic reaction systems, where the product separates easily, can significantly streamline the downstream processing. mdpi.com
Waste Management: The industrial production of chemicals generates waste streams that must be managed responsibly. Green chemistry principles, such as using recyclable catalysts, minimizing solvent use, and developing processes with high atom economy, are increasingly important in the industrial synthesis of ionic liquids. researchgate.netnih.gov
Mechanistic Investigations and Reactivity Studies of 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide
Proton Transfer Dynamics and C2-H Acidity in Imidazolium (B1220033) Cations
The acidity of the proton at the C2 position of the imidazolium ring is a defining characteristic of this class of compounds and plays a crucial role in their applications, particularly in catalysis.
Hydrogen/deuterium (B1214612) (H/D) exchange studies are a powerful tool for probing the lability of the C2-H bond in imidazolium cations. wikipedia.orgmdpi.com The exchange of this proton for a deuterium atom from a deuterated solvent provides insight into the acidity of the C2 position and the factors that influence it. wikipedia.orgresearchgate.net The rate of this exchange is dependent on several factors, including the substituents on the nitrogen atoms of the imidazolium ring. nih.gov For instance, studies on various 1,3-dialkylimidazolium salts have shown that the nature of the alkyl groups can influence the rate of H/D exchange. researchgate.net
Kinetic investigations reveal that the H/D exchange at the C2 position is often a decisive step in catalytic reactions involving imidazolium salts. nih.gov The rate of this exchange can be monitored using techniques like NMR spectroscopy, which allows for the quantification of deuterium incorporation over time. researchgate.net Detailed kinetic experiments have demonstrated that for some reactions, the process is first-order with respect to the substrate and pseudo-zero-order relative to the ionic liquid, which is attributed to a rapid and reversible deuteration of the imidazolium cation. figshare.com
The general mechanism for base-catalyzed H/D exchange at the C2 position involves the deprotonation of the imidazolium cation to form an N-heterocyclic carbene intermediate, which then reacts with a deuterium source to yield the C2-deuterated imidazolium cation. nih.gov
Table 1: Factors Influencing H/D Exchange Rates in Imidazolium Cations
| Factor | Description |
| Substituents on Imidazolium Ring | The electronic and steric properties of the N-substituents affect the C2-H acidity and, consequently, the exchange rate. nih.gov |
| Counterion | The nature of the anion can influence the rate of H/D exchange. nih.gov |
| Solvent | The polarity and deuterating ability of the solvent are critical for the exchange process. researchgate.netresearchgate.net |
| Temperature | Higher temperatures generally increase the rate of exchange. researchgate.net |
| pH/pD | The rate of exchange is highly dependent on the acidity or basicity of the medium. nih.gov |
The ionic strength of the solution, determined by the concentration of salts, can also play a role. nih.gov Changes in ionic strength can alter the local electronic environment of the imidazolium cation and affect the ionization of the reaction buffer, which in turn influences the exchange kinetics. nih.govnih.gov It has been observed that the salt-dependent exchange behavior is often a consequence of the salt's effect on the solvent's ionization rather than direct interactions with the imidazolium cation itself. nih.gov
Formation and Stabilization of the Corresponding N-Heterocyclic Carbene (NHC)
The deprotonation of the acidic C2 proton of 1,3-diisopropyl-1H-imidazol-3-ium iodide leads to the formation of its corresponding N-heterocyclic carbene (NHC), 1,3-diisopropylimidazol-2-ylidene. NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts.
The most common method for generating NHCs from imidazolium salts is through deprotonation using a strong base. nih.gov The choice of base is critical and depends on the acidity of the specific imidazolium salt. For this compound, a sufficiently strong base is required to abstract the relatively acidic C2 proton. The pKa of the C2-H in 1,3-diisopropylimidazolium has been estimated to be around 33.6 in acetonitrile (B52724). acs.orgnih.gov
Commonly used bases for this purpose include potassium tert-butoxide, sodium hydride, and organolithium reagents. The reaction is typically carried out in an anhydrous aprotic solvent, such as THF or toluene (B28343), to prevent the reaction of the highly reactive NHC with protic species. nih.gov The resulting free carbene can then be used in situ for subsequent reactions or isolated if it is sufficiently stable. The steric bulk of the isopropyl groups on the nitrogen atoms in 1,3-diisopropylimidazol-2-ylidene contributes to its kinetic stability. smolecule.com
While base-mediated deprotonation is a widely used method, alternative strategies for the generation of NHCs have been developed. One such method involves the cleavage of NHC-CO₂ adducts. nih.gov These adducts, which are imidazolium carboxylates, can be formed by the reaction of a free NHC with carbon dioxide. nih.gov The NHC-CO₂ adducts are often more stable and easier to handle than the free carbenes themselves. epa.gov
The release of the free NHC from the CO₂ adduct can be achieved by heating or by irradiation with ultrasound, making these adducts useful as latent catalysts. epa.gov This strategy allows for the controlled release of the active NHC species, which can be advantageous in certain catalytic applications. The stability of the NHC-CO₂ adduct is influenced by the nature of the NHC itself. epa.gov
Complex Formation and Interaction Studies
This compound and its corresponding NHC are known to form stable complexes with a variety of metal ions and other substrates. The strong σ-donating properties of the NHC make it an excellent ligand for transition metals, leading to the formation of robust metal-NHC complexes. smolecule.com These complexes are often used as catalysts in a wide range of organic transformations. sigmaaldrich.com
Interaction studies have shown that the imidazolium cation itself can form complexes, for example, with iodide electrolytes. chemrxiv.org The formation of such complexes can influence the properties and reactivity of the system, such as the electron dynamics in dye-sensitized solar cells. chemrxiv.org
In the solid state, the imidazolium cation can engage in hydrogen bonding interactions with the counter-anion and solvent molecules. For instance, in the crystal structure of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium bromide, C—H⋯Br hydrogen bonds connect the cations to the bromide ions. nih.gov Similarly, in the chloride analogue, C—H⋯Cl hydrogen bonds are observed. nih.gov These interactions can influence the packing of the molecules in the crystal lattice.
The coordination of the NHC derived from this compound to metal centers has been extensively studied. For example, it can react with iridium precursors to form metallacyclic complexes. mdpi.com Furthermore, the imidazolium salt can be used to prepare nickel and ruthenium NHC complexes, which have shown high catalytic activity in reactions such as amidation. sigmaaldrich.com
Coordination with Transition Metals (e.g., Palladium, Copper, Silver, Iron)
This compound serves as a precursor to the N-heterocyclic carbene (NHC), 1,3-diisopropylimidazol-2-ylidene. This NHC is a strong σ-donating ligand that forms stable complexes with a variety of transition metals. The formation of these metal-NHC complexes typically involves the in-situ deprotonation of the imidazolium salt at the C2 position by a base, or by direct reaction with a metal precursor that can facilitate this deprotonation.
Palladium: Palladium-NHC complexes are extensively used in cross-coupling reactions. Imidazolium salts are well-established precursors for generating these catalytically active species. nih.gov The direct complexation of imidazolium-based polymers with palladium(II) acetate (B1210297), for example, leads to the formation of palladium-NHC units. nih.gov While specific studies on the iodide salt are not prevalent, the general mechanism involves the oxidative addition of the imidazolium salt to a low-valent palladium center or transmetalation from a corresponding silver-NHC complex. bohrium.comupm.edu.my The structural properties of these complexes, such as the Pd-carbene bond distances, can be influenced by the nature of the NHC ligand, with abnormal NHC ligands sometimes exhibiting longer bond distances. acs.org
Copper: Copper(I)-NHC complexes can be synthesized from imidazolium salts. A common method involves the reaction of an imidazolium salt with a copper salt, such as copper(I) chloride or copper(II) nitrate, often in the presence of a base. nih.govnih.gov In some cases, the self-assembly of imidazolium dicarboxylates with copper nitrates has been shown to lead to the concomitant formation of NHC-copper complexes, where the imidazolium C2 proton is abstracted and Cu(II) is reduced to Cu(I). hanyang.ac.kr The resulting copper(I)-NHC complexes often exhibit linear coordination geometry. nih.gov The steric bulk of the isopropyl groups on the imidazole (B134444) ring can influence the stability and reactivity of these complexes.
Silver: Silver(I)-NHC complexes are frequently used as transmetalating agents to generate other metal-NHC complexes due to the facile nature of their formation and subsequent reactivity. upm.edu.myacs.org The reaction of imidazolium halide salts with silver(I) oxide (Ag₂O) is a common and effective route to synthesize silver(I)-NHC complexes. acs.org The nature of the halide ion and the substituents on the imidazolium ring can influence the structure of the resulting silver complexes, which can range from ion pairs to halide-bridged neutral complexes. acs.org For instance, the reaction of 2-bromo-1,3-diisopropyl-4,5-dimethylimidazolium bromide with silver cyanide yields a stable dicyanidoargentate complex. acs.org
Iron: Iron-NHC complexes have gained significant attention as catalysts due to the earth-abundance and low toxicity of iron. rsc.org The strong σ-donating and tunable steric properties of NHC ligands like 1,3-diisopropylimidazol-2-ylidene can stabilize various oxidation states of iron and create unique coordination environments. nih.gov These complexes have shown activity in a range of catalytic reactions, including water oxidation. rsc.org The synthesis of iron-NHC complexes can be achieved by reacting the imidazolium salt with a suitable iron precursor. The resulting complexes can exhibit diverse reactivity, including the activation of small molecules. nih.govwikipedia.org
Interactions with Other Nucleophilic and Electrophilic Species
The reactivity of the 1,3-diisopropyl-1H-imidazol-3-ium cation and its corresponding NHC is characterized by interactions with both nucleophiles and electrophiles.
The deprotonated NHC, 1,3-diisopropylimidazol-2-ylidene, is a strong nucleophile. This nucleophilicity is central to its role in organocatalysis, where it can react with electrophilic species like aldehydes to form key intermediates. nih.gov The carbene carbon, with its lone pair of electrons, readily attacks electrophilic centers. Studies on the reactivity of various NHCs with fluoroalkenes have shown that nucleophilic addition occurs to form stable adducts. researchgate.net These adducts can then undergo further reactions, such as fluoride (B91410) abstraction by Lewis acids. researchgate.net
The imidazolium cation itself, particularly at the C2 position, is susceptible to attack by strong nucleophiles, although this is less common than deprotonation. The ring can also interact with various species through non-covalent interactions. The simultaneous presence of a lone pair and a formally empty p-orbital on the carbene carbon allows it to exhibit both nucleophilic and electrophilic properties depending on the reaction environment. researchgate.net
Redox Reactivity of the this compound System
The redox behavior of imidazolium salts is a critical aspect of their chemistry, particularly in the context of ionic liquids and catalysis. bohrium.com Imidazolium cations can participate in redox processes, and the nature of the anion, in this case, iodide, can also play a significant role.
One important redox reaction is the oxidative addition of the imidazolium salt to a low-valent metal center. bohrium.com This process involves the cleavage of a C-H bond (typically at the C2 position) and the formation of a metal-hydride and a metal-carbene bond. This reactivity is significant as it can be a pathway for the formation of catalytically active species directly from the imidazolium salt. bohrium.com
Furthermore, imidazolium-based systems can act as redox mediators. For example, a ferrocenyl-functionalized imidazolium salt has been shown to be an efficient redox shuttle in dye-sensitized solar cells. oup.com The imidazolium moiety can enhance the solubility and electrochemical properties of the redox-active species. oup.com The iodide anion can also participate in redox reactions. Studies on imidazolium-based polyiodide ionic liquids have shown extensive interactions between the cation and the polyiodide anion, which can influence the redox properties of the system. acs.org The imidazolium cation can stabilize polyiodide species, and these systems are effective electrolytes. acs.org There is also evidence that imidazolium salts can act as mild reducing agents. acs.org
Catalytic Applications of 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide and Its Nhc Derivatives
Transition Metal-Catalyzed Reactions Employing 1,3-Diisopropyl-1H-imidazol-3-ium Iodide as a Ligand Precursor
N-heterocyclic carbenes derived from imidazolium (B1220033) salts have become indispensable ligands for transition metals, often preferred over phosphines due to their enhanced stability in air and moisture. researchgate.net The this compound salt is a common starting material for generating these robust catalysts.
The N-heterocyclic carbene generated from this compound is highly effective in forming palladium-NHC complexes, which are powerful catalysts for carbon-carbon bond formation. sioc-journal.cn These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors. fishersci.co.uk
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. fishersci.co.uk Palladium complexes incorporating the IPr ligand, generated from its iodide salt precursor, exhibit high efficiency in these transformations. For instance, the in situ generation of a Pd-NHC catalyst from palladium(II) acetate (B1210297) and the imidazolium iodide can effectively catalyze the coupling of various aryl halides with arylboronic acids. The strong Pd-NHC bond often leads to high catalyst turnover numbers and stability. nih.govorganic-chemistry.org The reaction is typically performed in the presence of a base, which is necessary to activate the boronic acid for the transmetalation step in the catalytic cycle. organic-chemistry.org
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgmisuratau.edu.ly Palladium catalysts are standard, and the use of NHC ligands like IPr, derived from this compound, can enhance catalyst performance and longevity. rsc.org The steric and electronic properties of the IPr ligand stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and migratory insertion in the catalytic cycle. libretexts.org Research has demonstrated that Pd-NHC complexes can be highly active and stable, phosphine-free catalysts for Heck reactions, achieving high turnover numbers. organic-chemistry.org
Table 1: Representative Data for Pd-NHC Catalyzed Cross-Coupling Reactions
| Reaction | Aryl Halide | Coupling Partner | Catalyst System Precursor | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / IPr-Imidazolium Iodide | K₃PO₄ | Water | Moderate |
| Heck | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ / IPr-Imidazolium Iodide | NaOAc | DMF/Water | High |
Olefin metathesis is a powerful reaction for the rearrangement of alkenes, and ruthenium-based catalysts are central to this transformation. The second-generation Grubbs catalysts, which incorporate an NHC ligand, show superior activity and stability. While many applications use pre-formed [Ru]-NHC complexes, the IPr ligand, generated from this compound, is a key component in some of the most active systems. The direct use of the imidazolium salt with a ruthenium precursor can provide an accessible route to these highly effective catalysts for reactions like ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis. The bulky IPr ligand promotes the dissociation of a phosphine (B1218219) ligand to generate the highly active 14-electron catalytic species.
Palladium-NHC complexes, which can be synthesized from precursors like this compound, have been explored in polymerization reactions. rsc.org For example, these complexes can catalyze the polymerization of olefins or the ring-opening polymerization of strained cyclic monomers. The stability of the Pd-NHC bond ensures that the catalyst remains active throughout the polymerization process, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. In some cases, the electropolymerization of NHC complexes themselves, derived from functionalized imidazolium salts, has been used to create conductive metallopolymers on electrode surfaces. rsc.org
The versatility of the IPr ligand generated from this compound extends to a variety of other metal-catalyzed reactions.
Grignard Allylic Substitution: Copper-NHC complexes, formed in situ from a copper salt (e.g., CuCl) and the imidazolium iodide, are effective catalysts for the allylic substitution of Grignard reagents. The NHC ligand plays a crucial role in stabilizing the organocopper intermediates and controlling the regioselectivity of the reaction.
Acylation of Alcohols: Ruthenium-NHC complexes can catalyze the acylation of secondary alcohols with acyl chlorides. The NHC-ligated ruthenium center activates the alcohol, facilitating the nucleophilic attack by the acylating agent. This method provides an efficient alternative to traditional acylation procedures.
Organocatalytic Applications Utilizing the N-Heterocyclic Carbene Derived from this compound
N-Heterocyclic carbenes, generated by the deprotonation of their corresponding imidazolium salt precursors with a strong base, are potent organocatalysts. The IPr carbene, obtained from this compound, is particularly effective due to its nucleophilic character and steric hindrance.
The IPr carbene can catalyze a range of carbon-carbon bond-forming reactions by acting as a nucleophile to activate substrates.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. The NHC catalyst can deprotonate the active methylene compound, forming a highly nucleophilic enolate equivalent that then attacks the carbonyl compound. The steric bulk of the IPr group can influence the stereochemical outcome of the reaction.
Cycloadditions: NHCs are known to catalyze various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, by generating homoenolate or enolate intermediates. For instance, the reaction of an α,β-unsaturated aldehyde with the NHC generates a homoenolate equivalent (the Breslow intermediate), which can then undergo cycloaddition with a suitable dienophile or dipolarophile.
Umpolung Catalysis
Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. In the context of N-heterocyclic carbene catalysis, aldehydes, which are typically electrophilic at the carbonyl carbon, can be converted into nucleophilic species. The NHC derived from this compound is effective in promoting such transformations.
The catalytic cycle of NHC-mediated umpolung of aldehydes commences with the nucleophilic attack of the carbene on the aldehyde's carbonyl carbon. This addition leads to the formation of a zwitterionic tetrahedral intermediate known as the Breslow intermediate. This key intermediate, through proton transfer, can act as an acyl anion equivalent, a potent nucleophile. This nucleophilic species can then react with various electrophiles, leading to the formation of new carbon-carbon bonds.
Due to the lack of specific research findings for this compound in the Stetter reaction, the following data table presents representative examples of NHC-catalyzed intramolecular Stetter reactions to illustrate the scope of this transformation.
Table 1: Representative Examples of NHC-Catalyzed Intramolecular Stetter Reactions This table is for illustrative purposes and does not represent data for this compound.
| Aldehyde Substrate | Michael Acceptor | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Chalcone | 1,3,4-Triphenyl-1,4-butanedione | ~70-90 |
| Cinnamaldehyde | Methyl vinyl ketone | 4-Phenyl-5-heptene-2,5-dione | ~60-80 |
Carbon Dioxide Functionalization and Carboxylation Reactions
The utilization of carbon dioxide (CO2) as a C1 building block is a significant goal in green chemistry. rsc.org N-heterocyclic carbenes, including those generated from this compound, have emerged as effective catalysts for the fixation of CO2 into organic molecules. The catalytic activity in these reactions often involves a cooperative effect between the NHC and the counter-ion of the imidazolium salt precursor.
In the case of this compound, the iodide anion can act as a nucleophile to activate substrates, while the in situ generated NHC can activate CO2. One common application is the cycloaddition of CO2 to epoxides to form cyclic carbonates, which are valuable industrial chemicals. The mechanism is thought to involve the nucleophilic attack of the iodide ion on the epoxide, leading to a ring-opened intermediate. This intermediate is then carboxylated by the NHC-CO2 adduct.
While specific data for this compound is not available in the provided search results, research on related imidazolium-based ionic liquids has demonstrated their potential in catalyzing the cycloaddition of CO2 to epoxides. The nature of both the cation and the anion can significantly influence the catalytic efficiency.
The following interactive data table illustrates the scope of NHC-catalyzed cycloaddition of CO2 to epoxides, a reaction where this compound and its derived NHC could potentially be applied.
Table 2: Illustrative Examples of Imidazolium Salt-Catalyzed Cycloaddition of CO2 to Epoxides This table is for illustrative purposes and does not represent data for this compound.
| Epoxide | Product | Catalyst System | Yield (%) |
|---|---|---|---|
| Propylene oxide | Propylene carbonate | Imidazolium-based ionic liquid | >90 |
| Styrene oxide | Styrene carbonate | Imidazolium-based ionic liquid | >95 |
Comparative Catalytic Performance with Other Imidazolium Salts
The catalytic performance of an N-heterocyclic carbene is significantly influenced by the nature of the substituents on the imidazolium precursor. The N-substituents dictate the steric and electronic properties of the resulting carbene, which in turn affect its reactivity, stability, and selectivity in catalytic reactions.
The NHC derived from this compound features two isopropyl groups. These alkyl substituents are less sterically demanding than the bulky aryl groups found in widely used NHC precursors like IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride). beilstein-journals.org
Steric Effects: The smaller steric profile of the diisopropyl-substituted NHC compared to diaryl-substituted NHCs like IPr can lead to different substrate selectivities. While the bulky nature of IPr is often beneficial for creating a specific chiral environment around the catalytic center and can enhance the stability of catalytic intermediates, a less hindered carbene might be more active for sterically demanding substrates.
Due to a lack of direct comparative studies in the provided search results involving this compound, the following table provides a qualitative comparison of the properties and typical catalytic performance of dialkyl- versus diaryl-substituted imidazolium-based NHC catalysts.
Table 3: Comparative Properties of Dialkyl- vs. Diaryl-Imidazolium Derived NHC Catalysts
| Feature | 1,3-Dialkylimidazolium Salts (e.g., from this compound) | 1,3-Diarylimidazolium Salts (e.g., IPr·HCl, IMes·HCl) |
|---|---|---|
| Steric Hindrance | Lower | Higher |
| Nucleophilicity of NHC | Generally higher | Generally lower |
| Stability of NHC | Generally lower | Higher due to steric protection |
| Typical Applications | General organocatalysis | Reactions requiring high stability and stereocontrol (e.g., cross-coupling) |
| Potential Advantage | Higher reactivity for some substrates | Enhanced stability and stereoselectivity |
Applications of 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide in Materials Science and Green Chemistry
Role as an Ionic Liquid and Alternative Reaction Medium
Ionic liquids (ILs) are recognized as designer solvents because their physical and chemical properties can be systematically altered by modifying the structure of their constituent cations and anions. nih.gov Imidazolium-based ILs, in particular, are valued as environmentally benign media for chemical reactions due to their negligible volatility, non-flammability, and high ionic conductivity. researchgate.netrsc.org
The properties of imidazolium (B1220033) salts can be finely tuned by changing the alkyl groups attached to the nitrogen atoms. This modification influences characteristics such as acidity and electron density, which in turn affects their behavior as solvents or catalysts in organic synthesis. acs.org The acidity of the C2-proton on the imidazolium ring is a key parameter, and studies have shown a clear trend based on the steric bulk of the N-substituents. acs.org
Research on related imidazolium salts demonstrates their high thermal stability. For instance, polyamides synthesized using the bromide analogue, 1,3-diisopropylimidazolium bromide, exhibit thermal stability with 10% weight loss temperatures recorded above 390°C. researchgate.net This robustness is a critical feature for applications in chemical synthesis that require elevated temperatures. researchgate.net While detailed data for the iodide salt is limited, the inherent stability of the 1,3-diisopropylimidazolium cation is a significant contributor to these properties.
Table 1: Acidity of Imidazolium Cations in Acetonitrile (B52724)
| Cation | pKₐ |
|---|---|
| 1,3-dimethylimidazolium (MM) | 32.5 |
| 1,3-diisopropylimidazolium (i-Pr i-Pr) | 33.6 |
| 1,3-di-tert-butylimidazolium (t-Bu t-Bu) | 34.1 |
Data sourced from ACS Energy Letters, indicating how alkyl group substitution tunes the cation's chemical properties. acs.org
Imidazolium-based ionic liquids are particularly effective in the processing of raw biomass. researchgate.net Their unique solvating ability allows for the dissolution of complex biopolymers like cellulose (B213188) under relatively mild conditions, a critical step in the production of biofuels and renewable platform chemicals. researchgate.net Specifically, a closely related salt, 1,3-diisopropylimidazolium hydrogencarbonate, has been identified as playing a crucial role in the efficient conversion of biomass into biofuels. These ionic liquids facilitate the transformation of lignocellulosic biomass into valuable furans through processes like microwave-assisted heating. mdpi.commdpi-res.com This positions them as key enablers in biorefinery applications, contributing to a more sustainable chemical industry.
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces
1,3-Diisopropyl-1H-imidazol-3-ium iodide serves as a precursor for the formation of N-heterocyclic carbenes (NHCs), a class of molecules that form exceptionally stable self-assembled monolayers (SAMs) on metal surfaces, particularly gold. researchgate.netindico.global The NHC, 1,3-diisopropylimidazol-2-ylidene, is generated in-situ and binds to the gold surface through a strong gold-carbon bond, offering a robust alternative to traditional thiol-based SAMs. researchgate.netunits.it This enhanced stability is crucial for creating durable and reliable functional surfaces. researchgate.netacs.orgnih.gov
Upon formation, the 1,3-diisopropyl-substituted NHC interacts strongly with the Au(111) surface. Density functional theory (DFT) calculations and experimental studies have revealed that these NHCs can adopt several distinct binding configurations. indico.globalnih.gov The most energetically favorable binding motif involves the NHC bonding to a gold adatom, which is a gold atom pulled from the flat surface lattice. units.itnih.gov The NHC is capable of reorganizing the underlying gold surface to create these adatom binding sites, highlighting the strength of the NHC-gold interaction. units.it
Depending on factors like surface coverage and temperature, other configurations can also be observed. indico.globalnih.gov At low coverage, individual NHCs may bind to surface sites, while at higher coverages and with thermal annealing, they can form ordered structures and even bis(NHC)gold complexes. indico.globalnih.gov
Table 2: Observed Adsorption Modes of N-Heterocyclic Carbenes on Au(111)
| Adsorption Mode | Description |
|---|---|
| Adatom-Bound NHC | The NHC binds to a single Au adatom lifted from the surface. This is the thermodynamically preferred geometry. units.itnih.gov |
| Surface-Bound NHC | The NHC binds directly to the flat Au(111) terrace. indico.global |
| (NHC)₂Au Complex | Two NHC molecules bind to a single gold adatom, which can occur after thermal annealing at high coverage. nih.gov |
The N-substituents on an NHC play a critical role in dictating the structure and orientation of the resulting monolayer. units.it The bulky isopropyl groups on the 1,3-diisopropylimidazolium cation introduce significant steric hindrance, which forces the plane of the NHC ring to adopt a vertical or upright orientation relative to the gold surface. units.itresearchgate.net This contrasts sharply with NHCs bearing smaller substituents, such as methyl groups, which tend to lie flat on the surface. researchgate.net
This upright orientation is crucial for forming densely packed, well-ordered monolayers. The size of the isopropyl groups appears to be optimal, as it is large enough to enforce a vertical geometry but still allows for the necessary intermolecular interactions (such as CH–π interactions) that guide the self-assembly into highly organized structures. nih.gov In contrast, even larger groups like tert-butyl can inhibit the formation of highly ordered domains due to overwhelming steric repulsion. nih.gov
Table 3: Effect of N-Substituent Size on NHC Orientation on Au(111)
| N-Substituent | Resulting Molecular Orientation |
|---|---|
| Methyl / Ethyl | Lies flat on the surface researchgate.net |
| Isopropyl | Binds in a vertical, upright orientation units.itresearchgate.net |
The robust gold-carbon bond at the heart of NHC-based SAMs provides exceptional stability, making them highly effective for surface protection. researchgate.net These monolayers have been shown to be resistant to displacement by other molecules like thiols and remain intact under harsh conditions, including high temperatures, boiling water, extreme pH levels, and electrochemical cycling. researchgate.net Studies on gold nanoparticles have further demonstrated that NHC ligands remain stable for weeks in complex biological media, highlighting their potential for biomedical applications where durability is paramount. acs.orgnih.gov
Beyond protection, these SAMs offer a versatile platform for surface functionalization. rsc.org By synthesizing imidazolium precursors with desired functional groups attached, the properties of the gold surface can be precisely tailored. nih.govacs.org For example, imidazolium-based SAMs have been created with integrated biotin (B1667282) or carboxylic acid groups to act as affinity biosensors, demonstrating that the stability of the NHC anchor can be combined with specific chemical functionality. nih.govacs.org This opens up possibilities for creating advanced materials with tailored wettability, catalytic activity, and electrochemical responses. rsc.org
Green Chemistry Aspects in the Synthesis and Application of this compound
The principles of green chemistry are integral to modern chemical research and industry, aiming to design products and processes that minimize the use and generation of hazardous substances. nih.gov The synthesis and application of ionic liquids, such as this compound, are increasingly evaluated through the lens of these principles. Key considerations include the use of renewable feedstocks, atom economy, energy efficiency, and the recyclability of the compounds.
Synthesis of Imidazolium Salts and Green Metrics
The traditional synthesis of imidazolium salts often involves the use of volatile organic solvents and can generate significant waste. However, research into greener synthetic routes is ongoing. Methodologies such as microwave-assisted synthesis and solvent-free reactions are being explored to reduce the environmental impact. acs.org These methods often lead to shorter reaction times, reduced energy consumption, and higher yields.
Several metrics have been developed to quantify the "greenness" of a chemical process. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor). researchgate.netmdpi.com While specific green metrics for the synthesis of this compound are not extensively documented in publicly available literature, we can analyze a general synthesis to illustrate these concepts.
A common route to 1,3-disubstituted imidazolium salts involves the reaction of a diimine compound with paraformaldehyde and a protic acid. google.com Another approach is the direct alkylation of an N-substituted imidazole (B134444). google.com For instance, the synthesis of 1,3-dimethyl-1H-imidazol-3-ium iodide can be achieved by reacting N-methylimidazole with iodomethane. orgsyn.org
Illustrative Green Metrics for a General Imidazolium Salt Synthesis:
The following table provides a hypothetical analysis of different synthetic routes for a generic 1,3-dialkylimidazolium salt to demonstrate how green metrics are applied. Note: This data is illustrative and not specific to this compound due to a lack of available specific research data.
| Synthetic Route | Atom Economy (AE) | Reaction Mass Efficiency (RME) | E-Factor | Key Advantages |
| Conventional Heating in Toluene (B28343) | High | Moderate | High | Established method |
| Microwave-Assisted (Solvent-Free) | High | High | Low | Reduced reaction time, energy efficient |
| One-Pot Synthesis from Glyoxal | Moderate | Moderate-High | Moderate | Fewer synthetic steps |
Interactive Data Table: Click on the headers to sort the data.
Applications in Green Catalysis
This compound serves as a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. NHC-metal complexes are utilized in a variety of organic transformations, often with high efficiency and selectivity, which aligns with the principles of green chemistry.
Research on related imidazolium-based catalysts has demonstrated their recyclability in various reactions. For example, imidazolium-tagged bis(oxazoline) copper catalysts used in Diels-Alder reactions have been recycled up to ten times without a significant loss of activity or enantioselectivity. manchester.ac.uk Similarly, in asymmetric Henry reactions, certain imidazolium-based catalysts could be recycled six times with no obvious decrease in performance. nih.gov
Research Findings on Recyclability of Imidazolium-Based Catalysts:
The table below summarizes findings on the recyclability of related imidazolium-based catalytic systems. This data is for analogous compounds and serves to illustrate the potential for recyclability.
| Catalytic System | Reaction | Number of Cycles | Final Yield/Enantioselectivity | Reference |
| Imidazolium-tagged bis(oxazoline)-Cu(II) | Diels-Alder | 10 | >95% ee | manchester.ac.uk |
| Imidazolium-tagged bis(oxazoline)-Cu(II) | Henry Reaction | 6 | 94% ee | nih.gov |
| RuNPs on Imidazolium-grafted Carbon | CO₂ Hydrogenation | 10 | No apparent loss of activity | acs.org |
Interactive Data Table: Click on the headers to sort the data.
Role in Sustainable Materials Science
In the field of materials science, this compound and similar imidazolium salts are explored for their potential in creating more sustainable materials and devices. One notable application is in electrolytes for dye-sensitized solar cells (DSSCs). DSSCs are a promising photovoltaic technology due to their potential for low-cost manufacturing and good performance in various light conditions. nih.gov
Imidazolium iodide-based electrolytes are favored for their low volatility, thermal stability, and tunable properties, which can enhance the efficiency and longevity of DSSCs compared to traditional volatile organic solvents. researchgate.netmdpi.com The performance of DSSCs is influenced by the specific structure of the imidazolium cation. etri.re.kr While specific performance data for this compound in DSSCs is limited in the available literature, research on similar compounds provides insight into their potential. For instance, electrolytes containing 1-ethyl-2,3-dimethylimidazolium (B13442263) iodide have shown improved efficiency in DSSCs. mdpi.com
Computational and Theoretical Chemistry Studies of 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide
Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, energetic, and electronic properties of molecules, including imidazolium (B1220033) salts and their derivative N-heterocyclic carbenes (NHCs).
The formation of an N-heterocyclic carbene from its imidazolium salt precursor involves a deprotonation step, typically at the C2 position of the imidazolium ring. The energy profile of this proton transfer is a critical factor in determining the feasibility and kinetics of carbene generation.
Furthermore, the nature of the anion (in this case, iodide) and the solvent plays a crucial role in the proton transfer process by stabilizing the resulting conjugate acid and the carbene itself. The free energy of solvation for the proton in imidazolium-based ionic liquids is a key thermodynamic parameter that can be estimated using a combination of spectroscopic methods and theoretical calculations. wiley-vch.de
The electronic properties of the N-heterocyclic carbene derived from 1,3-diisopropyl-1H-imidazol-3-ium iodide, namely 1,3-diisopropyl-1H-imidazol-2-ylidene, are of significant interest due to their role in catalysis and coordination chemistry. N-heterocyclic carbenes are generally characterized by their strong σ-donating ability, which allows them to form robust bonds with metal centers. researchgate.net
The σ-donicity of an NHC can be quantified using various experimental and computational metrics, such as Tolman's electronic parameter (TEP) or the Huynh electronic parameter (HEP), which are derived from the vibrational frequencies of CO ligands in metal-carbonyl-NHC complexes or the ¹³C NMR chemical shifts of palladium-NHC complexes, respectively. researchgate.net While specific CREF (Carbene Relative Energy of Formation) values for 1,3-diisopropyl-1H-imidazol-2-ylidene were not found in the surveyed literature, the strong σ-donor character of this carbene is well-acknowledged. rsc.org The electron-donating isopropyl groups contribute to the electron richness of the carbene center, enhancing its nucleophilicity and σ-donating strength.
The stability of NHCs is also a subject of computational investigation. DFT calculations can be used to determine the singlet-triplet energy gap and the energy of dimerization, which are indicators of the carbene's stability. For imidazol-2-ylidenes, the π-donating ability of the nitrogen atoms into the vacant p-orbital of the carbene carbon is a key stabilizing factor. wiley-vch.de
Table 1: General Electronic Properties of N-Heterocyclic Carbenes
| Property | Description | General Trend for Imidazol-2-ylidenes |
| σ-donicity | The ability of the carbene to donate its lone pair of electrons to a metal center or other electrophile. | Strong σ-donors. |
| π-acidity | The ability of the carbene to accept electron density from a metal center into its vacant orbitals. | Generally considered weak π-acceptors. |
| Singlet-Triplet Gap | The energy difference between the singlet ground state and the lowest triplet excited state. | Large gap, contributing to their stability. |
| Nucleophilicity | The tendency of the carbene to donate electrons to form a new covalent bond. | Highly nucleophilic. |
This table provides a general overview of the electronic properties of imidazol-2-ylidenes as a class of compounds.
Molecular Dynamics Simulations for Understanding Solvent Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For ionic liquids like this compound, MD simulations can provide detailed information about their structure, dynamics, and interactions in the liquid state.
Although specific MD simulation studies for this compound are scarce, research on related imidazolium-based ionic liquids offers a general understanding of their behavior. nih.govmdpi.com These studies reveal the formation of structured liquid phases where cations and anions exhibit specific spatial arrangements. The interplay of electrostatic and van der Waals interactions governs the formation of a complex, extended hydrogen-bonding network.
In simulations of 1-alkyl-3-methylimidazolium iodides, it has been shown that the structure of the ionic liquid is optimized using DFT, and the atomic charges are derived to develop accurate force fields for the MD simulations. researchgate.net These simulations can predict bulk properties such as density and surface tension, as well as provide insights into the orientation of the imidazolium cations at liquid-vapor interfaces. researchgate.net For instance, the imidazolium ring often adopts a specific orientation at the surface to minimize the system's energy. researchgate.net
The presence of water or other co-solvents can significantly alter the intermolecular interactions within the ionic liquid. MD simulations have been employed to study the effect of water concentration on the thermodynamic and structural properties of imidazolium-based ionic liquids. researchgate.netresearchgate.net These studies show that water molecules can interact strongly with both the cations and anions, leading to changes in properties like liquid density and excess molar volume. researchgate.netresearchgate.net
Quantum Chemical Investigations of Metal-NHC Complexation
The N-heterocyclic carbene derived from this compound, 1,3-diisopropyl-1H-imidazol-2-ylidene, is a widely used ligand in organometallic chemistry. Quantum chemical calculations, particularly DFT, have been instrumental in understanding the nature of the metal-NHC bond in complexes containing this ligand.
A notable example is the study of cobalt complexes with the 1,3-diisopropyl-1H-imidazol-2-ylidene ligand. acs.orgnih.govacs.org In the complex (η⁵-C₅H₅)Co(ImⁱPr₂)(CO), the barrier to rotation around the Co-C(carbene) bond was determined both experimentally and computationally. nih.govacs.org The calculated barrier of 13.3 kcal/mol was in excellent agreement with the experimentally measured value of 13.6 kcal/mol, highlighting the accuracy of the computational approach. nih.govacs.org
These calculations also provide insights into the electronic structure of the metal-NHC bond. Analysis of the molecular orbitals can reveal the extent of σ-donation from the carbene to the metal and any π-backbonding from the metal to the carbene. For the 1,3-diisopropyl-1H-imidazol-2-ylidene ligand, it is generally found to be a strong σ-donor with weak π-accepting properties. acs.org The steric bulk of the isopropyl groups also plays a significant role in the geometry and stability of the resulting metal complexes, which can be accurately modeled by quantum chemical methods. acs.org
Table 2: Calculated and Experimental Properties of a Cobalt-NHC Complex
| Property | Computational Value | Experimental Value | Reference |
| Co-C(carbene) Rotational Barrier | 13.3 kcal/mol | 13.6 kcal/mol | nih.govacs.org |
The complex is (η⁵-C₅H₅)Co(ImⁱPr₂)(CO), where ImⁱPr₂ is 1,3-diisopropyl-1H-imidazol-2-ylidene.
Advanced Spectroscopic and Structural Analysis of 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of 1,3-Diisopropyl-1H-imidazol-3-ium iodide in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity, symmetry, and electronic environment of the molecule. acs.orgfigshare.com
Spectroscopic data for this compound have been reported as follows:
¹H NMR (700 MHz, CDCl₃) δ: 10.19 (t, J = 1.9 Hz, 1H), 7.55 (d, J = 1.8 Hz, 2H), 4.93 (hept, J = 6.7 Hz, 2H), 1.61 (d, J = 6.7 Hz, 12H). acs.orgfigshare.com
¹³C NMR (176 MHz, CDCl₃) δ: 134.42, 120.34, 53.46, 23.31. acs.orgfigshare.com
| Table 1: NMR Spectroscopic Data for this compound in CDCl₃ | |||
|---|---|---|---|
| Spectrum | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 10.19 | t, J = 1.9 | NCHN (C2-H) |
| 7.55 | d, J = 1.8 | NCHCHN (C4-H, C5-H) | |
| 4.93 | hept, J = 6.7 | CH(CH₃)₂ | |
| 1.61 | d, J = 6.7 | CH(CH₃)₂ | |
| ¹³C NMR | 134.42 | - | NCHN (C2) |
| 120.34 | - | NCHCHN (C4, C5) | |
| 53.46 | - | CH(CH₃)₂ | |
| 23.31 | - | CH(CH₃)₂ |
Elucidation of Solution-Phase Structure and Dynamics
The NMR data provide clear insights into the molecule's structure in solution. The ¹H NMR spectrum shows a single heptet at 4.93 ppm for the two methine protons of the isopropyl groups and a single doublet at 1.61 ppm for the twelve methyl protons. acs.orgfigshare.com This indicates that the two isopropyl groups are chemically equivalent on the NMR timescale. This equivalence suggests rapid rotation around the N-C(isopropyl) bonds. Furthermore, the signal for the C4 and C5 protons on the imidazolium (B1220033) ring appears as a single doublet at 7.55 ppm, confirming the C₂ᵥ symmetry of the cation in solution. acs.orgfigshare.com
Correlation of NMR Shifts with Electronic Properties
The chemical shifts observed in the NMR spectra are directly related to the electronic properties of the imidazolium cation. The most notable feature is the significant downfield shift of the C2-H proton to 10.19 ppm. acs.orgfigshare.com This pronounced deshielding is characteristic of the highly acidic proton positioned between two positively charged nitrogen atoms, reflecting the electron-deficient nature and aromaticity of the imidazolium ring. The chemical shifts of the ring carbons, particularly C2 at 134.42 ppm, further corroborate the delocalization of the positive charge within the heterocyclic system. acs.orgfigshare.com The nature of the counter-ion, in this case, iodide, also influences the chemical shifts through ion-pairing interactions in the solvent, affecting the electron density around the cation. acs.orgfigshare.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.gov While specific crystallographic data for this compound is not available in the reviewed literature, the structural characteristics can be inferred from closely related 1,3-dialkylimidazolium salts.
Crystalline Packing and Supramolecular Assembly
The way individual ion pairs pack together in the crystal lattice determines the macroscopic properties of the solid. The crystalline packing is governed by a combination of electrostatic forces between the cation and anion and weaker van der Waals forces and hydrogen bonds. In imidazolium halide salts, a layered or networked structure is common, where cations and anions are arranged to maximize electrostatic attraction and hydrogen bonding. researchgate.net The specific arrangement, including the potential for π-π stacking between imidazolium rings, would be revealed by a full crystallographic study.
Mass Spectrometry (HRMS, ESI-MS) for Molecular Confirmation and Mechanistic Insights
Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of a compound. For ionic species like this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that allows the intact cation to be transferred into the gas phase for detection.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can unequivocally confirm the elemental composition of the ion. acs.orgfigshare.com The analysis of this compound by ESI-HRMS shows a signal corresponding to the cation [C₉H₁₇N₂]⁺. acs.orgfigshare.com
| Table 2: ESI-HRMS Data for the 1,3-Diisopropyl-1H-imidazol-3-ium Cation | ||
|---|---|---|
| Ion | Calculated m/z | Found m/z |
| [C₉H₁₇N₂]⁺ | 153.14 | 153.14 |
The excellent agreement between the calculated and experimentally found mass-to-charge ratio (m/z) confirms the identity of the 1,3-diisopropylimidazolium cation. acs.orgfigshare.com This data is crucial for verifying the successful synthesis of the target compound and can be used in mechanistic studies to track the presence of this specific cationic intermediate.
Other Spectroscopic Techniques (e.g., FT-IR for functional group identification, XPS for surface studies)
Beyond nuclear magnetic resonance (NMR), a suite of other spectroscopic techniques provides invaluable insights into the structural and electronic properties of this compound. Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups and vibrational modes of the molecule. Concurrently, X-ray photoelectron spectroscopy (XPS) offers a detailed analysis of the elemental composition and chemical states of the atoms at the surface of the material.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational transitions within a molecule when it absorbs infrared radiation. These vibrations are unique to the bonds and functional groups present, making the resulting spectrum a molecular "fingerprint." While a specific, publicly available FT-IR spectrum for this compound is not readily found in the reviewed literature, a comprehensive analysis can be conducted by examining the spectrum of the closely related analogue, 1,3-Diisopropylimidazolium chloride. nih.gov The vibrational modes of the 1,3-diisopropyl-1H-imidazol-3-ium cation are expected to be nearly identical in both the chloride and iodide salts, with minor shifts potentially arising from the different anionic interactions.
The FT-IR spectrum of an imidazolium salt is typically characterized by several key regions:
C-H Stretching Vibrations: The absorptions corresponding to the stretching of carbon-hydrogen bonds are generally observed in the 2800-3200 cm⁻¹ region. This includes the aromatic C-H stretches of the imidazolium ring and the aliphatic C-H stretches of the isopropyl groups.
Imidazolium Ring Vibrations: The stretching and bending vibrations of the imidazolium ring itself give rise to a series of characteristic peaks, often found in the 1500-1600 cm⁻¹ range. researchgate.net
C-N Stretching Vibrations: The stretching of the carbon-nitrogen bonds within the imidazolium ring and between the ring and the isopropyl groups also produces distinct absorption bands.
Alkyl Group Bending Vibrations: The bending vibrations of the C-H bonds in the isopropyl groups contribute to the spectrum, typically in the 1300-1500 cm⁻¹ region.
Based on the data for the chloride analogue and general knowledge of imidazolium salts, the following table summarizes the expected FT-IR peak assignments for this compound.
Interactive Data Table: FT-IR Peak Assignments for 1,3-Diisopropyl-1H-imidazol-3-ium Cation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3150 - 3050 | Aromatic C-H Stretch | Imidazolium Ring |
| ~3000 - 2850 | Aliphatic C-H Stretch | Isopropyl Groups |
| ~1570 | C=C Ring Stretch | Imidazolium Ring |
| ~1470 | Asymmetric C-H Bend | Isopropyl CH₃ |
| ~1380 | Symmetric C-H Bend | Isopropyl CH₃ |
| ~1170 | C-N Stretch | Imidazolium Ring/Isopropyl |
Note: The data presented in this table is based on the analysis of the analogous compound 1,3-Diisopropylimidazolium chloride and established ranges for imidazolium salts. The exact peak positions for the iodide salt may vary slightly.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When applied to ionic liquids like this compound, XPS provides detailed information about the cation-anion interactions and the electronic environment of each atom.
The analysis of the XPS spectrum involves the identification of core-level electron binding energies, which are characteristic of each element. Chemical shifts in these binding energies reveal information about the oxidation state and local chemical environment of the atom.
For this compound, the key elements of interest are carbon (C), nitrogen (N), and iodine (I).
Carbon (C 1s): The C 1s spectrum of the 1,3-diisopropyl-1H-imidazol-3-ium cation is complex due to the presence of several distinct carbon environments: the carbon atom situated between the two nitrogen atoms in the imidazolium ring (N-C-N), the other two carbons in the ring, and the aliphatic carbons of the two isopropyl groups. These different environments lead to distinguishable peaks or a broadened, asymmetric peak in the C 1s region.
Nitrogen (N 1s): The two nitrogen atoms in the imidazolium ring are in similar chemical environments, typically resulting in a single, relatively sharp N 1s peak. The binding energy of this peak can be influenced by the nature of the counter-anion, reflecting the strength of cation-anion interactions.
Iodine (I 3d): The iodine 3d region is characterized by a spin-orbit split doublet (I 3d₅/₂ and I 3d₃/₂). The binding energy of these peaks is indicative of the iodide anion (I⁻). For metal iodides, the I 3d₅/₂ peak is typically observed around 619 eV. thermofisher.com
The following table provides the expected binding energy ranges for the different elements in this compound, based on literature values for similar imidazolium-based ionic liquids and iodine compounds.
Interactive Data Table: Expected XPS Binding Energies for this compound
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
| Carbon | C 1s | N-C-N (Imidazolium Ring) | ~286.5 - 287.5 |
| Carbon | C 1s | C=C (Imidazolium Ring) | ~285.5 - 286.5 |
| Carbon | C 1s | Aliphatic (Isopropyl Groups) | ~284.5 - 285.5 |
| Nitrogen | N 1s | Imidazolium Ring | ~401.0 - 402.5 |
| Iodine | I 3d₅/₂ | Iodide (I⁻) | ~619.0 - 620.0 |
| Iodine | I 3d₃/₂ | Iodide (I⁻) | ~630.5 - 631.5 |
Note: The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV. The exact values can vary depending on the specific instrument and sample conditions.
Synthesis and Research of Derivatives and Analogues of 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide
Variations in Counterions and their Impact on Reactivity and Application
The counterion in an imidazolium (B1220033) salt, while often considered a spectator, plays a crucial role in determining the salt's physical and chemical properties, including its reactivity and suitability for various applications. The exchange of the iodide anion in 1,3-diisopropyl-1H-imidazol-3-ium iodide for other counterions like bromide, tetrafluoroborate (B81430), or hydrogen carbonate can significantly alter the compound's characteristics.
Bromide, Tetrafluoroborate, and Hydrogen Carbonate Salts
Salts of the 1,3-diisopropyl-1H-imidazol-3-ium cation have been synthesized with a variety of counterions, each imparting distinct properties.
Bromide Salts : The bromide analogue, 1,3-diisopropyl-1H-imidazol-3-ium bromide, is a well-characterized imidazolium salt. chemspider.com It serves as a precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. nih.gov The synthesis of related 1,3-dialkylimidazolium bromides can be achieved through various methods, including the reaction of the corresponding imidazole (B134444) with an alkyl bromide. imp.kiev.ua For bulkier aryl-substituted analogues like 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium bromide, synthesis often involves reacting the corresponding carbene with a bromine source. nih.gov
Tetrafluoroborate Salts : The tetrafluoroborate salt, 1,3-diisopropylimidazolium tetrafluoroborate, is another common derivative, often used as a catalyst or catalyst precursor. sigmaaldrich.com The synthesis of such salts can be achieved through anion exchange from a halide salt or by direct synthesis routes. researchgate.netresearchgate.net For instance, a greener synthesis method for 1,3-diarylimidazolium tetrafluoroborates involves a solvent-free reaction to form the diimine precursor, followed by cyclization with paraformaldehyde and tetrafluoroboric acid, which is a more cost-effective source of the counterion. researchgate.net
Hydrogen Carbonate Salts : 1,3-Diisopropylimidazolium hydrogencarbonate has garnered significant interest as it can act as a direct precursor to N-heterocyclic carbenes. nih.gov These salts exist in equilibrium with the corresponding NHC-CO2 adduct, and the release of carbon dioxide can be triggered by heat or by using a suitable solvent, thus generating the carbene in situ. nih.govfrontiersin.org The synthesis can involve the reaction of the corresponding imidazolium bromide with potassium bicarbonate.
| Counterion | Chemical Formula of Salt | Key Features/Applications | Typical Synthesis Route |
|---|---|---|---|
| Bromide | C9H17BrN2 | Precursor for N-heterocyclic carbenes (NHCs). nih.gov | Alkylation of 1,3-diisopropylimidazole with an alkyl bromide. imp.kiev.ua |
| Tetrafluoroborate | C9H17BF4N2 | Used as a catalyst and in greener synthesis methodologies. sigmaaldrich.comresearchgate.net | Anion exchange from a halide salt or direct synthesis using tetrafluoroboric acid. researchgate.net |
| Hydrogen Carbonate | C10H18N2O3 | In situ source of NHCs via CO2 release. nih.govnih.govfrontiersin.org | Reaction of the corresponding imidazolium bromide with a bicarbonate salt. |
Influence of Anion on NHC Generation and Catalytic Activity
The nature of the anion has a profound impact on the ease of N-heterocyclic carbene (NHC) generation from the imidazolium salt precursor and, consequently, on its catalytic activity. The deprotonation of the C2-hydrogen on the imidazolium ring is the key step in NHC formation. nih.govfrontiersin.org
The basicity of the anion is a critical factor. While strong bases are typically required to deprotonate imidazolium cations due to their high pKa values (around 22), certain ionic liquids with basic anions can facilitate NHC formation. nih.gov For example, imidazolium acetate (B1210297) ionic liquids have been shown to generate NHCs, as the acetate anion can be basic enough to deprotonate the imidazolium cation, especially at elevated temperatures. nih.govfrontiersin.org Similarly, 1,3-dialkylimidazolium hydrogen carbonates are in equilibrium with their NHC-CO2 adducts, demonstrating the anion's role in facilitating carbene formation. nih.govfrontiersin.org
The anion also influences the solvation energies of the ionic reactants, which must be overcome for the NHC formation reaction to proceed. nih.gov In catalysis, particularly in applications like dye-sensitized solar cells, the choice of iodide-based salts and ionic liquid additives significantly affects performance, with the viscosity and diffusion coefficients of the redox mediators being heavily influenced by the anion. nih.gov
Structural Modifications of the Imidazolium Ring and N-Substituents
Altering the substituents on the nitrogen atoms and the imidazolium backbone provides another powerful tool to tailor the properties of these compounds. Modifications can range from simple changes in alkyl chain length to the introduction of complex functional groups or the replacement of alkyl with aryl substituents.
Effect of Alkyl vs. Aryl Substituents (e.g., comparison with IPr, IMes)
The steric and electronic properties of the N-substituents on the imidazolium ring are paramount in defining the character of the resulting NHC and its performance in catalysis. A general distinction is made between N-alkyl and N-aryl substituted imidazolium salts.
N-Alkyl Substituents : Increasing the length of N-alkyl chains in imidazolium salts generally leads to an increase in their hemolytic potential. nih.gov Branched alkyl groups, like the isopropyl groups in this compound, can also influence properties differently than their straight-chain counterparts. nih.gov For instance, cycloalkyl-substituted imidazolium ionic liquids tend to have higher densities, viscosities, and glass transition temperatures compared to their n-alkyl analogues. researchgate.net
N-Aryl Substituents : N-aryl substituents, particularly bulky ones, are a hallmark of many highly successful NHC ligands used in catalysis. The most prominent examples are IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), which are derived from their respective imidazolium salt precursors. The steric bulk provided by the diisopropylphenyl (for IPr) and mesityl (for IMes) groups is crucial for stabilizing metal centers and promoting high catalytic activity and selectivity in cross-coupling reactions like the Suzuki-Miyaura reaction. rsc.orgnih.gov A comparative study of the catalytic activity of IMes and IPr in the benzoin (B196080) condensation reaction highlighted the role of these bulky substituents. researchgate.net Blocking the C2 position of the imidazolium ring with an alkyl or aryl group can prevent deprotonation and create more inert ionic liquids. nih.gov
The choice between alkyl and aryl substituents allows for the fine-tuning of the electronic and steric properties of the resulting NHC ligand. acs.org Aryl groups can withdraw electron density and provide significant steric shielding, which can enhance catalyst stability and turnover numbers. rsc.org
| Substituent Type | Example Precursor | Key Characteristics | Impact on Catalysis |
|---|---|---|---|
| Alkyl (e.g., Isopropyl) | This compound | Generally less sterically bulky than aryl groups like IPr. Properties are sensitive to chain length and branching. nih.gov | Used in various catalytic systems, but often less effective in demanding cross-coupling reactions compared to bulky N-aryl NHCs. |
| Aryl (e.g., 2,6-diisopropylphenyl) | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | Provides significant steric bulk, enhancing catalyst stability. rsc.org | Leads to highly active and stable catalysts (e.g., IPr-ligated palladium complexes) for reactions like Suzuki-Miyaura coupling. nih.gov |
| Aryl (e.g., 2,4,6-trimethylphenyl) | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | Offers a different steric and electronic profile compared to IPr. researchgate.net | Widely used in catalysis, with performance that can be complementary to IPr-based systems. researchgate.net |
Introduction of Functional Groups for Task-Specific Ionic Liquids (TSILs)
A significant area of research involves the incorporation of functional groups into the imidazolium salt structure to create "task-specific ionic liquids" (TSILs). researchgate.netrsc.org These functional groups are covalently attached to the cation or anion and are designed to perform a specific function, such as enhancing catalytic activity, facilitating catalyst recycling, or enabling specific separations. psu.eduewha.ac.kr
By introducing functionalities like amines, sulfonic acids, or phosphines, the resulting ionic liquids can act as both the solvent and a catalyst or reagent. psu.edu For example, imidazolium salts functionalized with benzothiazole (B30560) moieties have been synthesized and investigated for their biological activities. researchgate.net The introduction of functional groups can dramatically improve the reusability and stability of catalysts dissolved within the ionic liquid phase. psu.edu This approach allows for the design of highly specialized materials for a wide range of applications, from organic synthesis to the construction of nanostructured materials. researchgate.netewha.ac.kr
Heteroatom Substitutions and Annulated Systems (e.g., Thioimidazolium derivatives, Benzimidazolium analogues)
Moving beyond simple substitutions, the fundamental heterocyclic core of the imidazolium salt can be altered by replacing atoms within the ring or by fusing it with other ring systems. These modifications lead to new classes of compounds with unique electronic structures and reactivity.
Thioimidazolium Derivatives : Replacing the C2-carbon of an imidazolium salt with a sulfur atom leads to thioimidazolium salts. These compounds have been explored as unique linkers in bioconjugation chemistry. chemrxiv.orgrsc.org For instance, drug-bound thioimidazolium salts, accessible through a copper-mediated Chan-Lam process, can be used for the late-stage coupling of bioactive thiols to construct a variety of drug-like molecules. chemrxiv.orgrsc.org
Benzimidazolium Analogues : Fusing a benzene (B151609) ring to the imidazole backbone results in benzimidazolium salts. These annulated systems have a different electronic distribution and steric profile compared to their imidazolium counterparts. Task-specific ionic liquids based on benzimidazolium scaffolds have been designed and synthesized, for example, by incorporating a benzothiazole ring and an amide linkage, and have been screened for potential anticancer activities. researchgate.net
These structural modifications significantly expand the chemical space accessible from the basic imidazolium framework, offering new platforms for the development of advanced catalysts, functional materials, and bioactive compounds.
Structure-Reactivity Relationship Studies in NHC Chemistry
The fundamental properties governing an NHC's reactivity are its electron-donating ability and its steric bulk. scripps.edu NHCs are generally strong σ-donors, a characteristic that allows them to form robust bonds with metal centers, thereby enhancing the stability of the resulting complexes. acs.orgrsc.org This strong donation also increases the electron density on the metal, which can facilitate key catalytic steps such as oxidative addition. Concurrently, the steric hindrance provided by bulky substituents on the nitrogen atoms, such as the isopropyl groups in IPr, can promote reductive elimination, another critical step in many catalytic cycles. rsc.org The interplay and fine-tuning of these electronic and steric effects are central to optimizing catalytic activity, selectivity, and stability. acs.orgnih.gov
Quantitative methods have been developed to parameterize these properties, allowing for direct comparison between different NHC ligands. The Tolman Electronic Parameter (TEP), determined by measuring the ν(CO) stretching frequency of a [L-Ni(CO)₃] complex, is a widely accepted metric for quantifying the net electron-donating character of a ligand. researchgate.net A lower TEP value indicates a stronger net donor. For steric properties, the percent buried volume (%Vbur) is a common descriptor, calculating the percentage of the space around a metal center that is occupied by the ligand. researchgate.net These parameters provide a framework for establishing clear structure-reactivity relationships.
Studies have shown that even remote modifications to the NHC structure can have a significant impact on reactivity. For instance, increasing the bulkiness of the N-substituents generally enhances the rate of certain reactions by creating a more sterically demanding environment around the metal center. acs.orgnih.gov Conversely, alterations to the electronic nature of the substituents can modulate the ligand's donor strength. The electronic properties of the imidazole ring itself can be tuned; for example, moving from an unsaturated imidazol-2-ylidene (like IPr) to a saturated imidazolidin-2-ylidene (like SIPr) increases the ligand's σ-donating capacity. acs.org This is because the saturated backbone is a more effective π-acceptor, which synergistically enhances σ-donation to the metal. acs.org
The reactivity of NHCs is also influenced by the metal center they are coordinated to and the specific reaction conditions. acs.org For example, the reaction of NHCs with metal carbonyl clusters like [Ru₃(CO)₁₂] is highly dependent on both the steric bulk and the basicity of the NHC. Very bulky NHCs may fail to react due to kinetic barriers, even if the resulting complex is thermodynamically stable. acs.org This highlights that a delicate balance of steric and electronic factors must be achieved for a desired chemical transformation to occur efficiently. rsc.org The dissymmetrization of NHCs, creating unsymmetrical ligands, offers another avenue for fine-tuning, allowing for the introduction of specific functionalities or chiral elements to influence catalyst stability and selectivity in a more nuanced manner. nih.gov
Interactive Data Table: Electronic and Steric Parameters of Selected NHC Ligands
The following table presents the Tolman Electronic Parameter (TEP) and percent buried volume (%Vbur) for several common NHC ligands, illustrating the structural diversity and corresponding electronic and steric influence.
| Ligand | N-Substituents | TEP (cm⁻¹) | %Vbur (Ni) |
| IMe | Methyl | 2050 | 23 |
| IEt | Ethyl | 2049 | 25 |
| IPr | Isopropyl | 2049 | 30 |
| IAd | Adamantyl | 2048 | 36 |
| IMes | Mesityl | 2049 | 37 |
| IPr* | 2,6-diisopropylphenyl | 2051 | 46 |
| SIMe | Methyl | 2054 | 24 |
| SIPr | Isopropyl | 2054 | 30 |
Data compiled from various sources for comparative purposes. TEP values are for Ni(CO)₃(NHC) complexes. %Vbur values are calculated for a standard metal center and may vary slightly depending on the method.
Interactive Data Table: Impact of NHC Structure on Catalytic Activity
This table provides examples of how modifying NHC structure affects the outcome of specific catalytic reactions.
| Reaction Type | NHC Ligand | Key Structural Feature | Observed Effect on Reactivity/Selectivity |
| Hydrocupration | Remote bulky groups (e.g., CPh₃) | Increased steric hindrance far from the carbene | Increases reaction rate and favors anti-Markovnikov selectivity. acs.orgnih.gov |
| Ru-catalyzed Metathesis | Bulky N-aryl groups (e.g., mesityl) | High steric demand | Promotes dissociation of the phosphine (B1218219) ligand, initiating the catalytic cycle. |
| Pd-catalyzed Cross-Coupling | Saturated vs. Unsaturated backbone (SIPr vs. IPr) | Increased σ-donation in saturated NHCs | Enhanced stability and activity, particularly for challenging substrates. acs.org |
| Ni-catalyzed Hydroalkenylation | Careful ligand design (e.g., IPr vs. other NHCs) | Balanced steric and electronic properties | Suppression of side reactions like polymerization and catalyst deactivation. rsc.org |
Emerging Research Frontiers and Future Outlook for 1,3 Diisopropyl 1h Imidazol 3 Ium Iodide
Integration into Heterogeneous Catalytic Systems
While much of the research on catalysts derived from 1,3-diisopropyl-1H-imidazol-3-ium iodide has centered on homogeneous systems, a significant frontier is their adaptation for heterogeneous catalysis. The immobilization of these catalysts onto solid supports offers key advantages, including simplified catalyst-product separation, enhanced catalyst stability, and potential for recyclability, which are crucial for industrial applications.
Researchers are exploring various strategies for this "heterogenization." One approach involves the covalent bonding of imidazolium-based ionic liquids to solid supports like modified silica (B1680970) gel. researchgate.net These materials have been shown to act as recyclable, heterogeneous acid catalysts for reactions such as esterification and nitration. researchgate.net Another strategy involves supporting palladium nanoparticles on natural materials like diatomite, which have proven effective in Suzuki-Miyaura coupling reactions under environmentally friendly conditions. researchgate.net
A particularly innovative area is the formation of N-heterocyclic carbene (NHC) monolayers on gold surfaces. rsc.orgnih.gov By generating the free carbene from its imidazolium (B1220033) precursor and exposing it to a gold surface, a spontaneous and stable monolayer is formed. rsc.org These NHC-functionalized surfaces are not only robust but also have demonstrated applications in heterogeneous catalysis, providing a well-defined and accessible platform for catalytic reactions. rsc.org
| Support Material | Immobilization Strategy | Potential Application |
| Silica Gel | Covalent bonding of ionic liquid | Acid catalysis (Esterification, Nitration) |
| Natural Diatomite | Supporting Palladium (Pd) nanoparticles | C-C coupling (Suzuki-Miyaura) |
| Gold Surfaces | Spontaneous formation of NHC monolayer | General heterogeneous catalysis |
Development of Novel Sustainable Synthesis Routes
The increasing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for synthesizing imidazolium salts like this compound. Traditional multi-step, solvent-heavy processes are being replaced by more atom-economical and environmentally benign alternatives. nso-journal.orgbeilstein-journals.org
Efficient protocols have been developed that construct the imidazolium ring from simple, acyclic precursors. nih.govbeilstein-journals.org One of the most straightforward strategies involves the combination of glyoxal, two equivalents of a primary amine (like 2,6-diisopropylaniline), and a suitable one-carbon building block. beilstein-journals.org For imidazolium salts specifically, using paraformaldehyde and chlorotrimethylsilane (B32843) has been identified as a particularly effective method for assembling the final ring structure. nih.gov
Furthermore, mechanochemistry, or ball-milling, has emerged as a powerful green technique. researchgate.net The synthesis of novel corannulene-flanked imidazolium bromide precursors has been achieved through both conventional solution-based methods and mechanochemical routes. A comparative analysis revealed that the solid-state mechanochemical method offered superior green metrics, largely by reducing the need for bulk solvents. researchgate.net This highlights a promising path toward the environmentally responsible production of NHC precursors. researchgate.net
| Synthesis Approach | Key Features | Sustainability Aspect |
| Acyclic Precursor Assembly | Uses glyoxal, primary amines, and a C1 source. beilstein-journals.org | High atom economy. |
| Mechanochemistry (Ball-Milling) | Solid-state reaction with minimal solvent. researchgate.net | Reduced solvent waste, lower energy consumption. |
| Biomass Conversion | One-step conversion of carbohydrates to N-heterocycles. nso-journal.org | Use of renewable feedstocks. |
Exploration of Advanced Materials Applications Beyond SAMs
The unique properties of the 1,3-diisopropyl-1H-imidazol-3-ium cation and its corresponding NHC extend beyond catalysis and self-assembled monolayers (SAMs), opening doors to advanced materials applications. Its incorporation into polymeric structures and its use as an ionic liquid are promising areas of investigation.
One notable application is in the development of polymer electrolytes for quasi-solid-state dye-sensitized solar cells (DSSCs). A series of poly(1-vinyl-3-alkylimidazolium) iodide polymers have been synthesized, where the alkyl substituent influences properties like solubility and thermal stability. researchgate.net When a poly(1-vinyl-3-propyl-imidazolium) iodide was used to create a gel electrolyte, the resulting solar cell achieved a light-to-electricity conversion efficiency of 3.73%, demonstrating the potential of these materials in energy devices. researchgate.net
Additionally, imidazolium-based ionic liquids are being designed as nanostructured catalysts for the synthesis of complex molecules. For instance, 1H-imidazol-3-ium trinitromethanide has been developed as a recyclable nanostructured ionic liquid (NIL) catalyst. researchgate.net This NIL proved effective in the one-pot, three-component synthesis of pyrimidine (B1678525) derivatives under solvent-free conditions, showcasing how these materials can facilitate green and efficient chemical production. researchgate.net Research into related benzimidazolium iodide species has also revealed their potential as gold etchants, a process that depends on the choice of solvent, indicating a role in the microfabrication and modification of materials. nih.gov
Deepening Understanding of Mechanistic Pathways through Advanced Spectroscopic and Computational Tools
A deeper understanding of how this compound and its derivatives function at a molecular level is crucial for designing better catalysts and materials. This is being achieved through the synergistic use of advanced spectroscopic techniques and computational modeling.
Spectroscopic and Structural Analysis: X-ray diffraction has been instrumental in determining the solid-state structures of these compounds. For example, the crystal structure of a related 1,3-di(benzyloxy)imidazolium salt revealed that the N-benzyloxy groups are twisted out of the plane of the imidazole (B134444) ring, adopting specific syn or anti conformations depending on the counter-ion or coordinated metal. znaturforsch.com Such structural insights are vital for understanding steric effects in catalysis.
Computational Modeling: Density Functional Theory (DFT) calculations have become a key tool for investigating the reactivity and electronic properties of NHC precursors. acs.org DFT studies can clarify the factors that lower the activation energy for the generation of the active NHC from its imidazolium salt. acs.org For metal-NHC complexes, Charge Decomposition Analysis (CDA) is used to quantitatively estimate the degree of σ-donation from the NHC to the metal and the extent of π-back-donation from the metal to the NHC. nih.gov This analysis provides a clearer picture of the metal-ligand bond, which is fundamental to the stability and reactivity of the complex. nih.gov Quantum chemistry calculations have also been employed to determine the rotational barrier around the cobalt-carbene bond in related NHC complexes, providing data that aligns well with experimental results from variable-temperature NMR spectroscopy. beilstein-journals.org
| Analysis Tool | Type of Information Obtained | Example Finding |
| X-Ray Diffraction | Solid-state molecular structure and conformation. znaturforsch.com | N-alkoxy groups are twisted relative to the imidazole ring plane. znaturforsch.com |
| Density Functional Theory (DFT) | Activation energy barriers, proton affinity, electronic structure. acs.org | Clarification of factors enabling spontaneous NHC generation. acs.org |
| Charge Decomposition Analysis (CDA) | Quantitative measure of σ-donation and π-back-donation. nih.gov | Au-NHC complexes show high σ-donation to π-back-donation ratios. nih.gov |
| Quantum Chemistry | Rotational energy barriers, dynamic properties. beilstein-journals.org | Calculated Co-C rotational barrier (13.3 kcal/mol) matches experimental data (13.6 kcal/mol). beilstein-journals.org |
Potential for New Reaction Discoveries and Synthetic Methodologies
The N-heterocyclic carbene (IPr) derived from this compound is one of the most important ligands in homogeneous catalysis due to its strong σ-donating properties and the steric bulk provided by the diisopropylphenyl groups. researchgate.netnsf.govrsc.org This unique combination continues to enable the discovery of new reactions and the improvement of existing synthetic methodologies.
The IPr ligand and its derivatives have proven exceptionally effective in a wide array of challenging cross-coupling reactions, including N-C, O-C, C-S, and C-H bond formations. rsc.org Palladium-NHC catalysts generated from IPr precursors are highly active in the direct C(sp²)-H arylation of various heterocycles, a process that allows for the construction of complex molecules from simpler, more abundant starting materials. nih.gov
Beyond metal catalysis, NHCs are powerful organocatalysts in their own right. They are famously used to catalyze the benzoin (B196080) reaction, including diastereoselective intramolecular versions. nih.gov They have also enabled the development of the Stetter reaction, which involves the conjugate addition of an aldehyde to a Michael acceptor. nih.gov The versatility of the Breslow intermediate, formed from the reaction of an NHC with an aldehyde, has been exploited in couplings with imines and alkynes, leading to the synthesis of diverse molecular scaffolds like chromenes and pyrroles. nih.gov The continued exploration of the reactivity of NHCs derived from this compound and related salts promises to further expand the toolkit of synthetic organic chemistry.
Q & A
Basic Research Question
- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon framework, with particular attention to the deshielded C2 proton of the imidazolium ring (δ ~9–10 ppm). IR spectroscopy (e.g., NIST data in ) verifies the absence of water or solvent residues .
- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement resolves ionic packing and counterion positioning. WinGX () provides tools for data reduction and validation of hydrogen-bonding networks .
How can researchers resolve discrepancies between theoretical and experimental data in the crystal structure refinement of this compound?
Advanced Research Question
Apply twin refinement protocols in SHELXL () when diffraction patterns suggest twinning due to crystal symmetry mismatches. Validate hydrogen positions via DFT geometry optimization (e.g., B3LYP/6-311++G**) and compare with X-ray-derived positions. Use WinGX’s residual electron density analysis to identify disordered solvent molecules or partial occupancy issues . Cross-check with Hirshfeld surface analysis to reconcile packing efficiencies predicted computationally versus observed experimentally .
What strategies mitigate challenges in analyzing anisotropic displacement parameters (ADPs) for the iodide counterion in X-ray structures?
Advanced Research Question
For accurate modeling of iodide’s thermal motion:
- Use Hirshfeld rigid-body constraints in SHELXL to refine ADPs .
- Collect high-resolution data (d < 0.8 Å) and apply TLS (Translation-Libration-Screw) parameterization to separate lattice vibrations from static disorder .
- Compare ADPs across multiple datasets to distinguish dynamic effects (e.g., temperature-dependent mobility) from static disorder.
How does the choice of crystallization solvent influence the supramolecular arrangement of this compound?
Basic Research Question
Polar aprotic solvents (e.g., acetone) promote cation-anion hydrogen bonding (C–H∙∙∙I⁻), while low-polarity solvents (e.g., diethyl ether) induce π-π stacking between imidazolium rings . Solvent screening with varying dielectric constants (e.g., acetonitrile vs. methanol) optimizes crystal quality and morphology for diffraction studies. Evidence from meta-xylyl linked bis-imidazolium salts () suggests solvent polarity directly impacts anion-cation proximity and crystal symmetry .
What computational methods complement experimental data in predicting the reactivity of this compound in catalytic applications?
Advanced Research Question
- Perform DFT calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals and electrostatic potential surfaces, which predict sites for nucleophilic/electrophilic attack .
- Compare computed activation energies with experimental kinetic data (e.g., Hammett studies) to validate reaction mechanisms.
- Use molecular dynamics (MD) simulations to assess solvent cage effects on iodide ion mobility, which influences catalytic activity in ionic liquid media .
How should researchers address inconsistencies between NMR chemical shift predictions and observed values for the imidazolium proton environments?
Q. Methodological Answer
- Conduct variable-temperature ¹H NMR to identify dynamic processes (e.g., ring puckering) that affect chemical shifts .
- Use WinGX’s CASPUR tools () to compare crystallographic data with solution-state structures, accounting for conformational flexibility.
- Cross-validate with 2D NMR (COSY, NOESY) to confirm through-space interactions and rule out aggregation effects in solution .
What are the key considerations for designing experiments to study the compound’s potential as a ligand in coordination chemistry?
Advanced Research Question
- Screen for metal-binding activity using UV-Vis titration (e.g., with Pt²⁺ or Pd²⁺, as in ) and monitor shifts in λmax upon complexation .
- Characterize coordination modes via X-ray absorption spectroscopy (EXAFS) and compare with crystallographic data from analogous imidazolium-metal complexes .
- Assess ligand stability under reaction conditions (e.g., aqueous vs. anhydrous) using TGA and DSC to ensure thermal robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
